![molecular formula C10H6F4O2 B13157747 (2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13157747.png)
(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . This method is efficient and environmentally friendly, producing the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Radical Reactions: The trifluoromethyl group can undergo radical trifluoromethylation, which is useful in the synthesis of complex fluorinated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation and various nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like acetone or ethyl alcohol and may require specific temperature and pressure settings to optimize yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while radical reactions can produce complex fluorinated molecules.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its potential therapeutic properties are being explored in drug development.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of (2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzoic acid: Similar in structure but lacks the fluoro group.
Fluorobenzoic acid: Contains a fluoro group but lacks the trifluoromethyl group.
Trifluoromethylstyrene: Contains a trifluoromethyl group but has a different overall structure
Uniqueness
The combination of both fluoro and trifluoromethyl groups in (2Z)-2-Fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid makes it unique. This dual functionality can enhance the compound’s reactivity and binding properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H6F4O2 |
|---|---|
Molekulargewicht |
234.15 g/mol |
IUPAC-Name |
(Z)-2-fluoro-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6F4O2/c11-8(9(15)16)5-6-2-1-3-7(4-6)10(12,13)14/h1-5H,(H,15,16)/b8-5- |
InChI-Schlüssel |
IZLGDYXFZSESNZ-YVMONPNESA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C(/C(=O)O)\F |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


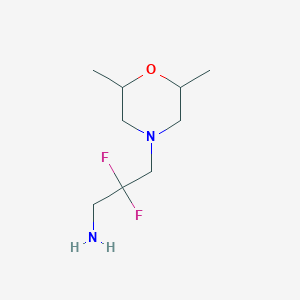
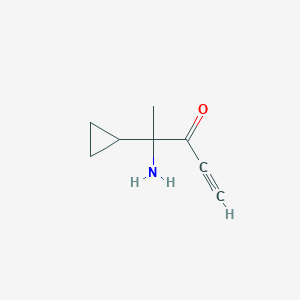
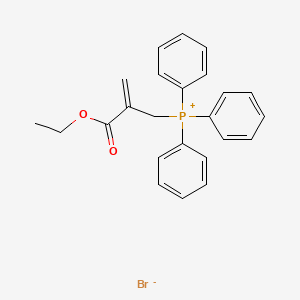
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)

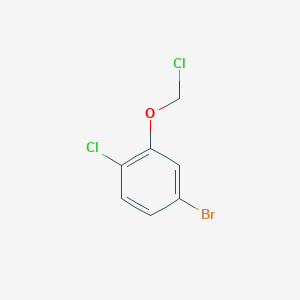
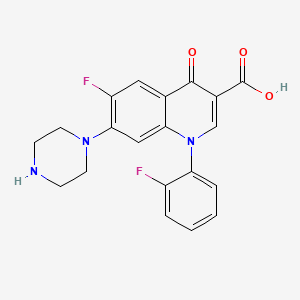
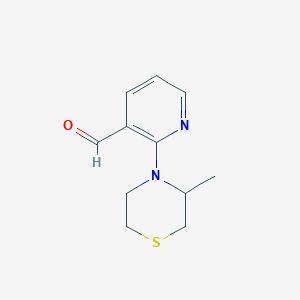
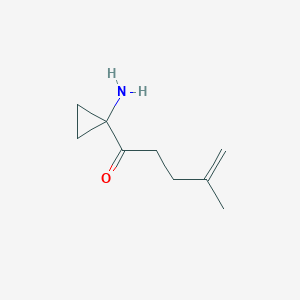
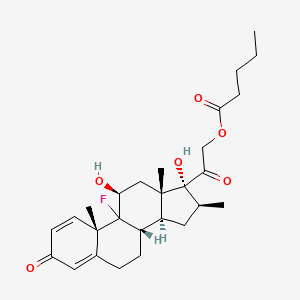
![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13157725.png)

![6-Ethyl-1-oxaspiro[2.5]octane](/img/structure/B13157739.png)
methanol](/img/structure/B13157755.png)
